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4-Iodo-1-methoxy-2-(pentyloxy)benzene

Cat. No.: B12279833
CAS No.: 909119-73-9
M. Wt: 320.17 g/mol
InChI Key: ZQBWSCPXIKDJND-UHFFFAOYSA-N
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Description

Significance of Aromatic Ethers in Advanced Organic Synthesis and Materials Science

Aromatic ethers are fundamental building blocks in organic synthesis and materials science. numberanalytics.com In synthesis, the ether group is generally stable and unreactive, making it an excellent protecting group or a stable component of a larger molecular framework. solubilityofthings.comalfa-chemistry.com The alkoxy groups (-OR) on an aromatic ring act as activating groups that direct incoming electrophiles to the ortho and para positions, a property that is foundational in designing multi-step syntheses. scienceinfo.com Their ability to dissolve a wide range of organic compounds also makes them valuable as solvents for chemical reactions. solubilityofthings.com

In the realm of materials science, aromatic ethers are integral to the creation of high-performance polymers, such as polyetheretherketone (PEEK) and polyether sulfones (PES). These materials are prized for their high thermal stability, chemical resistance, and robust mechanical properties. numberanalytics.com Certain aromatic ethers also exhibit liquid crystalline properties, which are essential for display technologies. numberanalytics.com The applications extend to pharmaceuticals and agrochemicals, where the aryl ether moiety is a common feature in bioactive molecules. numberanalytics.comalfa-chemistry.com

Overview of Iodinated Aromatic Systems in Chemical Research

Iodinated aromatic compounds, or iodoarenes, are highly versatile intermediates in chemical research. nih.gov The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in a variety of reactions. nih.gov This reactivity is harnessed in numerous transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures that would be difficult to assemble otherwise. nih.gov

The introduction of an iodine atom onto an aromatic ring is typically achieved through electrophilic iodination. mdpi.com Various reagents and methods exist for this purpose, often involving elemental iodine (I₂) in the presence of an oxidizing agent (like nitric acid, hydrogen peroxide, or a silver salt) to generate a more potent electrophilic iodine species (I⁺). nih.govlibretexts.orgmanac-inc.co.jp The development of greener and more efficient iodination techniques, including electrochemical methods, continues to be an active area of research. nih.gov

Positional Isomerism and Steric Considerations in Multi-Substituted Benzene (B151609) Derivatives

When a benzene ring carries multiple substituents, their relative positions give rise to structural isomers, fundamentally influencing the molecule's physical and chemical properties. For a disubstituted benzene ring, three isomers are possible: ortho- (1,2-), meta- (1,3-), and para- (1,4-). spectroscopyonline.com These isomers can often be distinguished using spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

In electrophilic substitution reactions on an already substituted benzene ring, the nature of the existing groups dictates the position of the incoming substituent. These directing effects are classified as follows:

Activating, ortho, para-directing groups: These substituents donate electron density to the ring, making it more reactive than benzene. They direct new substituents to the positions ortho and para to themselves. Examples include alkoxy (-OR), hydroxyl (-OH), and alkyl (-R) groups. libretexts.org

Deactivating, meta-directing groups: These groups withdraw electron density from the ring, making it less reactive. They direct incoming groups to the meta position. Examples include nitro (-NO₂) and carbonyl (C=O) groups. libretexts.org

Deactivating, ortho, para-directing groups: Halogens (F, Cl, Br, I) are an exception. They withdraw electron density through induction (deactivating the ring) but direct incoming groups to the ortho and para positions due to resonance. libretexts.org

When multiple substituents are present, their directing effects can be either reinforcing (directing to the same positions) or antagonistic (directing to different positions). libretexts.org Furthermore, steric hindrance plays a crucial role. Bulky substituents can block access to adjacent (ortho) positions, favoring substitution at less crowded sites. khanacademy.org In the case of 4-Iodo-1-methoxy-2-(pentyloxy)benzene, the methoxy (B1213986) and pentyloxy groups are strong ortho, para-directing activators, while the iodine atom is a deactivating ortho, para-director. The bulky pentyloxy and iodo groups would sterically hinder attack at certain positions, influencing the outcome of further substitution reactions.

The Specific Research Context of this compound within Aryl Ether Chemistry

This compound is a complex, multi-substituted aryl ether. Its structure suggests it is primarily designed as a synthetic intermediate for building more elaborate molecules. The key functional groups each serve a distinct purpose:

The Iodide Group: Positioned at C4, this is the most reactive site for cross-coupling reactions, allowing for the introduction of a wide array of new functional groups.

The Methoxy and Pentyloxy Groups: These ether groups at C1 and C2 are strong activators and ortho, para-directors. Their presence makes the aromatic ring electron-rich, facilitating electrophilic substitution. The difference in the alkyl chain length (methyl vs. pentyl) can be used to fine-tune solubility and physical properties.

Substitution Pattern: The 1,2,4-substitution pattern provides a specific scaffold. The methoxy and pentyloxy groups would direct a new electrophile to the C5 position, as the C3 position is sterically hindered by the adjacent pentyloxy group and the C6 position is blocked by the methoxy group.

This compound is a tailored building block, likely utilized in the synthesis of pharmaceuticals, liquid crystals, or specialized polymers where a precisely substituted aromatic core is required.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 909119-73-9 alfa-chemistry.com
Molecular Formula C₁₂H₁₇IO₂ alfa-chemistry.com
Molecular Weight 320.17 g/mol alfa-chemistry.com
IUPAC Name 4-iodo-1-methoxy-2-pentoxybenzene alfa-chemistry.com
Topological Polar Surface Area 18.5 Ų alfa-chemistry.com
Rotatable Bond Count 6 alfa-chemistry.com

| Hydrogen Bond Acceptor Count | 2 | alfa-chemistry.com |

Table 2: Comparison of Related Iodinated Aryl Ethers

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Structural Difference
This compound C₁₂H₁₇IO₂ 320.17 Contains both methoxy and pentyloxy groups. alfa-chemistry.com
4-Iodo-1,2-dimethoxybenzene (B1296820) C₈H₉IO₂ 264.06 Contains two methoxy groups instead of methoxy and pentyloxy. nih.gov
1-Iodo-4-methoxybenzene C₇H₇IO 234.03 Lacks the C2 ether substituent. chemsynthesis.com

| 4-Iodo-1-methoxy-2-methylbenzene | C₈H₉IO | 248.06 | Contains a methyl group at C2 instead of an ether. nih.gov |

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Polyetheretherketone (PEEK)
Polyether sulfones (PES)
4-Iodo-1,2-dimethoxybenzene
1-Iodo-4-methoxybenzene
4-Iodo-1-methoxy-2-methylbenzene
Benzene
Nitric acid
Hydrogen peroxide
Toluene
Anisole

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17IO2 B12279833 4-Iodo-1-methoxy-2-(pentyloxy)benzene CAS No. 909119-73-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

909119-73-9

Molecular Formula

C12H17IO2

Molecular Weight

320.17 g/mol

IUPAC Name

4-iodo-1-methoxy-2-pentoxybenzene

InChI

InChI=1S/C12H17IO2/c1-3-4-5-8-15-12-9-10(13)6-7-11(12)14-2/h6-7,9H,3-5,8H2,1-2H3

InChI Key

ZQBWSCPXIKDJND-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)I)OC

Origin of Product

United States

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Iodo-1-methoxy-2-(pentyloxy)benzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a comprehensive structural analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic, Methoxy (B1213986), and Pentyloxy Protons

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the methoxy and pentyloxy substituents. The substitution pattern of the benzene (B151609) ring—1,2,4-trisubstituted—results in a characteristic splitting pattern for the three aromatic protons.

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The methoxy (-OCH₃) and pentyloxy (-OC₅H₁₁) groups are electron-donating through resonance, which tends to shield the ortho and para positions, shifting their signals to a higher field (lower ppm). Conversely, the iodine atom is electron-withdrawing through its inductive effect, which deshields nearby protons.

Based on data from analogous compounds like 4-iodo-1,2-dimethoxybenzene (B1296820) rsc.org, the following assignments for the aromatic protons can be predicted:

H-3: This proton is ortho to both the pentyloxy and iodo groups. It is expected to appear as a doublet.

H-5: This proton is ortho to the iodo group and meta to the methoxy and pentyloxy groups. It is anticipated to be a doublet of doublets.

H-6: This proton is ortho to the methoxy group and meta to the iodo group. It should appear as a doublet.

The protons of the methoxy and pentyloxy groups will also show characteristic signals:

Methoxy Protons (-OCH₃): A sharp singlet is expected for the three equivalent protons of the methoxy group, typically appearing in the range of 3.8-4.0 ppm rsc.orgopenstax.org.

Pentyloxy Protons (-OCH₂CH₂CH₂CH₂CH₃): The pentyloxy group will give rise to a set of signals. The two protons of the methylene (B1212753) group directly attached to the aromatic ring (O-CH₂) will be the most downfield of the aliphatic signals due to the deshielding effect of the adjacent oxygen atom, likely appearing as a triplet. The subsequent methylene groups will show complex multiplets, and the terminal methyl group will appear as a triplet at the highest field (lowest ppm) pressbooks.publibretexts.orgmnstate.edu.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~ 7.2d~ 2.0
H-5~ 7.1dd~ 8.5, 2.0
H-6~ 6.7d~ 8.5
Methoxy (-OCH₃)~ 3.8s-
Pentyloxy (-OCH₂-)~ 4.0t~ 6.5
Pentyloxy (-CH₂-)~ 1.8m-
Pentyloxy (-CH₂-)~ 1.4m-
Pentyloxy (-CH₂-)~ 1.3m-
Pentyloxy (-CH₃)~ 0.9t~ 7.0

This table presents predicted data based on the analysis of structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Aromatic Ring Carbons and Side-Chain Carbons

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. In this compound, six distinct signals are expected for the aromatic carbons, and five signals for the pentyloxy group, plus one for the methoxy group.

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the electron-donating alkoxy groups (C-1 and C-2) will be shifted downfield, while the carbon bearing the iodine (C-4) will be shifted significantly upfield due to the "heavy atom effect" of iodine. The remaining aromatic carbons will have shifts in the typical aromatic region (110-140 ppm) openstax.org.

Analysis of related compounds such as 4-iodo-1,2-dimethoxybenzene suggests the following approximate chemical shifts rsc.org:

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~ 150
C-2~ 149
C-3~ 121
C-4~ 83
C-5~ 130
C-6~ 113
Methoxy (-OCH₃)~ 56
Pentyloxy (-OCH₂-)~ 69
Pentyloxy (-CH₂-)~ 29
Pentyloxy (-CH₂-)~ 28
Pentyloxy (-CH₂-)~ 22
Pentyloxy (-CH₃)~ 14

This table presents predicted data based on the analysis of structurally similar compounds.

Two-Dimensional NMR Spectroscopy (e.g., COSY, HMQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For the aromatic region, a cross-peak between H-5 and H-6 would be expected due to their ortho-coupling. In the aliphatic region, correlations between the adjacent methylene groups of the pentyloxy chain would be observed, confirming their sequence.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal (H-3 to C-3, H-5 to C-5, and H-6 to C-6). Similarly, it would confirm the assignments of the methoxy and pentyloxy protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for establishing the substitution pattern on the benzene ring. For instance, the methoxy protons would show a correlation to C-1. The pentyloxy O-CH₂ protons would show correlations to C-2. The aromatic protons would show correlations to neighboring carbons, for example, H-6 would show correlations to C-1, C-2, and C-4, thus confirming the arrangement of the substituents.

Interpretation of Chemical Shifts and Coupling Constants in Highly Substituted Systems

In a highly substituted system like this compound, the interpretation of chemical shifts and coupling constants requires a careful consideration of the additive effects of the different substituents. The electron-donating nature of the alkoxy groups and the inductive withdrawal and heavy atom effect of the iodine create a complex electronic environment that influences the precise chemical shifts of the aromatic protons and carbons.

The coupling constants between the aromatic protons are also diagnostic. The ortho coupling (³J) is typically in the range of 7-10 Hz, while meta coupling (⁴J) is smaller, around 2-3 Hz wisc.edu. The observed coupling constants in the ¹H NMR spectrum would be consistent with the proposed 1,2,4-trisubstitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Analysis of Aromatic C-H Out-of-Plane Bending Modes and Ring Vibrations

The IR spectrum of this compound would display several characteristic absorption bands. The out-of-plane C-H bending vibrations are particularly useful for determining the substitution pattern of the aromatic ring. For a 1,2,4-trisubstituted benzene, strong absorptions are typically observed in the 800-880 cm⁻¹ region. openstax.orgpressbooks.pub

Other significant vibrations include:

Aromatic C-H stretch: A weak to medium band is expected just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range openstax.org.

Aliphatic C-H stretch: Strong bands from the methoxy and pentyloxy groups will appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.

Aromatic C=C stretch: One or more medium to strong bands are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring openstax.org.

C-O stretch: Strong absorptions corresponding to the aryl-alkyl ether linkages are expected in the 1200-1275 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch) regions pressbooks.pubspectroscopyonline.com.

Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3030 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C Stretch1450 - 1600
Asymmetric C-O Stretch1200 - 1275
Symmetric C-O Stretch1020 - 1075
Aromatic C-H Out-of-Plane Bending800 - 880

This table presents predicted data based on established correlation tables.

Characteristic Absorptions of Alkyl Ether and Alkyl Chains

The infrared (IR) spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The presence of two ether linkages, a methoxy and a pentyloxy group, gives rise to distinct C-O stretching vibrations. Aryl alkyl ethers typically show two strong absorbance bands. openstax.orglibretexts.orgpressbooks.pub For this compound, one band is anticipated around 1250 cm⁻¹ due to the asymmetric C-O-C stretching of the aryl ether, and another strong band is expected near 1040 cm⁻¹ for the symmetric stretching. quimicaorganica.org The dialkyl ether character of the pentyloxy group would also contribute to absorptions in the 1150-1050 cm⁻¹ range. openstax.orglibretexts.orgpressbooks.pub

The alkyl portions of the molecule, the pentyl and methyl groups, will be identifiable by their C-H stretching and bending vibrations. The C-H stretching vibrations of the CH₂ and CH₃ groups in the pentyloxy chain are expected in the 2850-3000 cm⁻¹ region. fiveable.me Additionally, characteristic C-H bending vibrations for these groups should appear in the 1300-1500 cm⁻¹ range. fiveable.me The aromatic C-H stretching is anticipated to occur between 3000 and 3100 cm⁻¹.

The substitution pattern on the benzene ring also influences the IR spectrum. For a 1,2,4-trisubstituted benzene ring, characteristic out-of-plane (oop) C-H bending vibrations are expected in the 800-880 cm⁻¹ region. libretexts.org

Table 1: Predicted Characteristic IR Absorptions for this compound

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)
Aromatic C-HStretch3100-3000
Alkyl C-H (CH₂, CH₃)Stretch3000-2850
Aryl-Alkyl EtherAsymmetric C-O Stretch~1250
Aryl-Alkyl EtherSymmetric C-O Stretch~1040
Dialkyl EtherC-O Stretch1150-1050
Alkyl C-HBend1500-1300
Aromatic C=CIn-ring Stretch1600-1450
1,2,4-Trisubstituted BenzeneC-H Out-of-plane Bend880-800

Correlation of Experimental IR Data with Computationally Predicted Spectra

In modern structural elucidation, the correlation of experimentally obtained IR spectra with computationally predicted spectra has become a powerful tool. nih.gov Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies of a molecule. researchgate.net These theoretical spectra can then be compared with the experimental data to confirm the proposed structure.

For a molecule like this compound, a computational model would be generated, and its vibrational modes calculated. researchgate.net The predicted frequencies and their intensities can be compared with the experimental IR spectrum. This comparison aids in the definitive assignment of complex vibrational modes and can help to distinguish between potential isomers. Studies on substituted benzenes have demonstrated a strong correlation between experimental and computationally predicted IR spectra, making this a valuable verification method. nih.govnih.gov

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. For this compound, with a molecular formula of C₁₂H₁₇IO₂, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) that corresponds to this calculated mass with a high degree of accuracy, typically within a few parts per million (ppm). This accurate mass measurement provides strong evidence for the elemental composition of the molecule.

Fragmentation Pathways and Isotopic Patterns for Structural Confirmation (e.g., Iodine Isotope Signature)

The mass spectrum of this compound will display a characteristic fragmentation pattern that provides further structural information. A key feature will be the isotopic signature of iodine. Iodine is monoisotopic, with ¹²⁷I being the only naturally occurring isotope. docbrown.infodocbrown.info This means that unlike compounds containing chlorine or bromine, there will be no M+2 peak, simplifying the interpretation of the molecular ion region.

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways. The C-I bond is relatively weak, and its cleavage would result in a prominent peak corresponding to the loss of an iodine atom (M-127). docbrown.infodocbrown.info Fragmentation of the ether groups is also anticipated. Alpha-cleavage next to the ether oxygen is a common pathway for ethers in mass spectrometry. libretexts.org For the pentyloxy group, this could involve the loss of a pentyl radical to give a resonance-stabilized cation. Cleavage of the methoxy group could lead to the loss of a methyl radical (M-15) or a formaldehyde (B43269) molecule (M-30).

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/z ValueIdentity of FragmentFragmentation Pathway
320[C₁₂H₁₇IO₂]⁺Molecular Ion
193[C₁₂H₁₇O₂]⁺Loss of I•
305[C₁₁H₁₄IO₂]⁺Loss of CH₃•
249[C₇H₇IO]⁺Loss of C₅H₁₀
127[I]⁺Iodine cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Aromatic Systems

The ultraviolet-visible (UV-Vis) spectrum of this compound is primarily determined by the electronic transitions within the substituted benzene ring. Benzene itself exhibits characteristic π → π* transitions. libretexts.orghnue.edu.vn The presence of substituents on the benzene ring alters the energy levels of the molecular orbitals, typically causing a bathochromic (red) shift to longer wavelengths. hnue.edu.vnshimadzu.com

The methoxy and pentyloxy groups, being electron-donating, are expected to cause a significant red shift of the primary and secondary absorption bands of the benzene chromophore. hnue.edu.vn The iodine atom, a halogen, also contributes to this shift. hnue.edu.vn Aromatic compounds generally show a strong absorption near 205 nm and a less intense, structured band in the 255-275 nm region. libretexts.org For this compound, these bands are expected to be shifted to longer wavelengths compared to unsubstituted benzene.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

TransitionPredicted λmax (nm)
Primary π → π~220-240
Secondary π → π~270-290

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of a molecule in its crystal lattice. If this compound can be obtained as a single crystal of sufficient quality, X-ray diffraction analysis would unambiguously determine its three-dimensional structure. This would include precise bond lengths, bond angles, and the conformation of the pentyloxy chain.

While no specific crystallographic data for this compound is publicly available, data for related structures such as 4-iodoanisole (B42571) exists. nih.gov Such data reveals the planar nature of the benzene ring and the orientation of the substituents. For the target compound, X-ray crystallography would confirm the substitution pattern and provide insight into the intermolecular interactions within the crystal lattice.

Mechanistic Investigations and Reactivity Profiles of 4 Iodo 1 Methoxy 2 Pentyloxy Benzene

Reactivity of the Aryl Iodide Moiety

The presence of the iodine atom on the aromatic ring of 4-Iodo-1-methoxy-2-(pentyloxy)benzene dictates its chemical behavior, rendering it a key precursor in the construction of more complex molecular architectures. The electron-donating nature of the methoxy (B1213986) and pentyloxy groups can influence the reactivity of the aryl iodide, and its participation in various reaction pathways is a subject of significant interest in synthetic organic chemistry.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl iodides are highly prized substrates for these reactions due to the relative weakness of the C-I bond, which facilitates oxidative addition to the metal center, often the rate-limiting step in the catalytic cycle.

Palladium catalysis is at the forefront of cross-coupling chemistry, and this compound is an excellent candidate for such transformations.

The Suzuki-Miyaura reaction , which couples an organoboron species with an organic halide, is a powerful method for forming C-C bonds. thieme-connect.deresearchgate.net For a substrate like this compound, the reaction with an arylboronic acid would proceed via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product. The electron-donating groups on the benzene (B151609) ring of this compound generally lead to high yields in these couplings. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Iodide

Parameter Value
Aryl Halide This compound
Boronic Acid Phenylboronic Acid
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent Toluene/Ethanol/Water
Temperature 80-100 °C

| Typical Yield | >90% |

The Heck reaction involves the coupling of an aryl halide with an alkene. nih.gov While less commonly reported for this specific substrate, the general mechanism would involve the oxidative addition of the C-I bond to a palladium catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to furnish a substituted alkene.

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne. organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net This reaction is typically cocatalyzed by copper(I) salts. nih.gov The high reactivity of the aryl iodide in this compound makes it an ideal substrate for this transformation, allowing for the introduction of an alkynyl moiety under relatively mild conditions. nih.govresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for the synthesis of aryl amines. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl iodide to the palladium center, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired aryl amine. The choice of phosphine (B1218219) ligand is crucial for the efficiency of the catalytic cycle. wikipedia.org

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.govpsu.edu They are capable of activating not only aryl iodides but also less reactive aryl chlorides. nih.gov Nickel-catalyzed C-N cross-coupling reactions, analogous to the Buchwald-Hartwig amination, can be employed to synthesize aryl amines from this compound.

Similarly, nickel catalysts are efficient in promoting C-C bond formation. nih.gov For instance, the Kumada coupling, which utilizes Grignard reagents as the nucleophile, is effectively catalyzed by nickel complexes. psu.edunih.govescholarship.org This allows for the introduction of a variety of alkyl and aryl groups at the position of the iodine atom. The use of nickel catalysts can sometimes offer different reactivity and selectivity profiles compared to palladium. nih.gov

The Ullmann condensation is a classical copper-mediated reaction for the formation of carbon-heteroatom bonds, particularly C-O and C-N bonds. nih.govresearchgate.net While often requiring harsh reaction conditions such as high temperatures, it remains a relevant method, especially for the synthesis of diaryl ethers. researchgate.net In an Ullmann-type reaction, this compound could be coupled with a phenol (B47542) in the presence of a copper catalyst and a base to yield a diaryl ether. Modern protocols have been developed that utilize ligands to facilitate the reaction under milder conditions.

Aryl Radical Generation and Related Reaction Pathways

The carbon-iodine bond in aryl iodides is susceptible to homolytic cleavage, leading to the formation of aryl radicals. This can be achieved through various methods, including the use of radical initiators like AIBN in the presence of a reducing agent such as tributyltin hydride, or through photolytic or electrochemical means. Once generated, the aryl radical derived from this compound can participate in a range of reactions. A prominent application of aryl radical chemistry is in intramolecular cyclization reactions to form new ring systems. For example, if a suitable unsaturated side chain is present on the molecule, the aryl radical can add to the double or triple bond, leading to the formation of a new cyclic structure. An illustrative example is the 12-endo selective aryl radical cyclization of N-(4-allyloxybutyl)-2-iodobenzamide to form a benzomacrolactam. researchgate.net

Participation in Hypervalent Iodine Chemistry and Oxidative Transformations

Aryl iodides can be oxidized to form hypervalent iodine compounds, which are valuable reagents in organic synthesis due to their oxidizing properties and low toxicity. organic-chemistry.orgtcichemicals.com this compound can serve as a precursor for the synthesis of various hypervalent iodine(III) and iodine(V) reagents.

For instance, treatment with an oxidizing agent like peracetic acid can convert it to the corresponding iodosylarene. arkat-usa.org Further oxidation can lead to iodylarenes. Alternatively, reaction with sources of ligands such as acetic acid in the presence of an oxidant can yield (diacetoxyiodo)arenes. These hypervalent iodine species can then be used to mediate a wide array of oxidative transformations, including the oxidation of alcohols to aldehydes or ketones, and the functionalization of alkenes. organic-chemistry.orgtcichemicals.comnih.gov They can also be used in oxidative cross-coupling reactions. thieme-connect.denih.gov The electron-donating groups on the aromatic ring of this compound would be expected to facilitate its oxidation to the hypervalent state.

Electrophilic Reactivity of the Iodide Group

The iodine atom in this compound, and in aryl iodides in general, is a versatile functional group. While typically considered a good leaving group in nucleophilic aromatic substitution and a key participant in cross-coupling reactions, its electrophilic reactivity is centered on its ability to be oxidized to form hypervalent iodine compounds. cardiff.ac.uk

Hypervalent iodine reagents, such as diaryliodonium salts and (difluoroiodo)arenes, are formed by the oxidation of aryl iodides. cardiff.ac.uknih.gov These species exhibit strong electrophilicity at the iodine center and possess a leaving group ability that can be up to a million times greater than that of triflate. nih.govacs.org This reactivity allows for the transfer of the aryl group to a wide range of nucleophiles without the need for a transition metal catalyst. acs.org

The general process for the formation of a diaryliodonium salt involves the oxidation of the aryl iodide, which can then react with another aromatic compound. The resulting diaryliodonium salts are stable and can act as arylating agents. acs.org The relatively low oxidation potential of iodine compared to other halogens makes the formation of these hypervalent species more accessible. acs.org

Furthermore, the iodine atom on the aromatic ring can serve as a good leaving group in nucleophilic aromatic substitution reactions, a reactivity that is enhanced by the presence of electron-withdrawing groups on the ring. fiveable.me The C-I bond is susceptible to attack by nucleophiles, leading to the formation of new carbon-heteroatom bonds. fiveable.me

Reactivity of the Ether Moieties (Methoxy and Pentyloxy)

The methoxy and pentyloxy groups are generally stable ether linkages. However, under specific conditions, they can undergo cleavage or be activated for further functionalization.

The cleavage of the C-O bond in alkyl aryl ethers is a well-established transformation, typically requiring strong acidic conditions. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of a halide ion. youtube.com In the case of this compound, treatment with a strong acid like HBr or HI would lead to the cleavage of one or both ether groups to form the corresponding phenols.

The mechanism of cleavage depends on the nature of the alkyl group. For the methoxy group, the cleavage likely proceeds through an S(_N)2 mechanism where a halide ion attacks the methyl carbon. youtube.com For the pentyloxy group, the mechanism could also be S(_N)2. However, if a stable secondary or tertiary carbocation could be formed from the alkyl chain, an S(_N)1 pathway might be possible, although this is not the case for a primary pentyloxy group. youtube.com

Lewis acids are also effective reagents for ether cleavage. mdpi.com Reagents like boron tribromide (BBr(_3)) are commonly used for the clean and efficient cleavage of aryl methyl ethers to phenols. The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by the departure of the alkyl group as an alkyl halide. The choice of Lewis acid can sometimes allow for selective cleavage of one ether group over another, often influenced by steric hindrance. mdpi.com

Reagent Reaction Type Products Mechanism
HBr or HI (excess)Acid-Catalyzed Cleavage4-Iodo-benzene-1,2-diol, Methyl Halide, Pentyl HalideS(_N)2
BBr(_3)Lewis Acid-Mediated Cleavage4-Iodo-benzene-1,2-diolComplexation and subsequent cleavage

Recent advances in catalysis have enabled the functionalization of aryl ethers through the activation of the relatively inert C(aryl)-O bond. This approach offers an alternative to traditional cross-coupling reactions that typically rely on aryl halides. Transition metal catalysts, particularly those based on nickel and rhodium, have been shown to mediate the borylation of aryl ethers. nih.govnih.govacs.orgresearchgate.net

In these reactions, a diboron (B99234) reagent is used to replace the alkoxy group with a boryl group, which can then participate in a wide range of subsequent transformations, such as Suzuki-Miyaura cross-coupling. nih.gov The mechanism often involves the oxidative addition of the C-O bond to a low-valent metal center. The presence of a directing group, such as a 2-pyridyl group on the ether, can facilitate this activation. nih.govacs.org For a substrate like this compound, achieving selective C-O borylation would require careful selection of the catalyst and reaction conditions to compete with the more reactive C-I bond. However, studies on related systems suggest that steric hindrance can play a role in the chemoselectivity of such transformations. nih.govresearchgate.net

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the thermal rearrangement of an allyl aryl ether to an o-allylphenol. libretexts.orgorganic-chemistry.orglibretexts.org To apply this reaction to this compound, one of the ether groups would first need to be converted to a phenol, which could then be allylated to form the necessary allyl ether precursor.

For instance, selective cleavage of the methoxy group would yield 4-iodo-2-(pentyloxy)phenol. Subsequent allylation of the phenol would produce 1-(allyloxy)-4-iodo-2-(pentyloxy)benzene. Heating this precursor would then initiate the fiveable.mefiveable.me-sigmatropic rearrangement. libretexts.orglibretexts.orgbyjus.com The allyl group would migrate to one of the ortho positions of the (allyloxy) group. In this specific case, one ortho position is blocked by the pentyloxy group, so the rearrangement would exclusively occur at the other ortho position, yielding 2-allyl-4-iodo-6-(pentyloxy)phenol. The reaction proceeds through a concerted, cyclic transition state. libretexts.orglibretexts.org

If both ortho positions were blocked, the allyl group could potentially migrate to the para position through a subsequent Cope rearrangement. organic-chemistry.org The regioselectivity of the Claisen rearrangement is generally governed by electronic and steric factors of the substituents on the benzene ring. stackexchange.com

Regioselectivity and Stereochemical Control in Derivatization Reactions

In derivatization reactions of this compound, such as electrophilic aromatic substitution, the regioselectivity is determined by the combined directing effects of the three substituents. libretexts.org The methoxy and pentyloxy groups are both electron-donating groups (+M, +I) and are therefore ortho, para-directing and activating. aakash.ac.inmasterorganicchemistry.comwikipedia.orgchemistrysteps.com The iodine atom is a deactivating group due to its electron-withdrawing inductive effect (-I), but it is also ortho, para-directing because of the resonance donation from its lone pairs (+M). wikipedia.org

The positions on the benzene ring are numbered C1-C6, starting from the carbon bearing the methoxy group. The substituents are at C1 (methoxy), C2 (pentyloxy), and C4 (iodo). The available positions for substitution are C3, C5, and C6.

Position C3: Ortho to the pentyloxy group (activating) and meta to the methoxy and iodo groups.

Position C5: Para to the methoxy group (activating), meta to the pentyloxy group, and ortho to the iodo group (directing).

Position C6: Ortho to the methoxy group (activating) and meta to the iodo group.

The powerful activating and directing effects of the alkoxy groups would likely dominate. libretexts.org Substitution at C5 is favored by both the para-directing methoxy group and the ortho-directing iodo group. Substitution at C6 is favored by the ortho-directing methoxy group. Substitution at C3 is favored by the ortho-directing pentyloxy group. Steric hindrance from the adjacent pentyloxy group might disfavor substitution at C3. Therefore, electrophilic substitution is most likely to occur at positions C5 and C6. When substituents have opposing directing effects, the most strongly activating group usually controls the regioselectivity. libretexts.org

Stereochemical control in derivatization reactions is less of a factor for reactions directly on the aromatic ring, as it is planar. However, if chiral centers are introduced in the side chains or through subsequent reactions, stereochemical outcomes would need to be considered.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are influenced by the strengths of the bonds being broken and formed.

The cleavage of C-C bonds in aromatic systems requires a significant amount of energy. For example, the activation energy for C-C bond cleavage in benzene is approximately 221.6 kcal/mol. yu.edu.joyu.edu.jo The C-O bonds in the ether groups are also strong. In acid-catalyzed ether cleavage, the reaction is typically first-order, and the rate can be significantly increased by higher acid concentrations. mdpi.com

Thermodynamically, reactions that lead to the formation of more stable products are favored. For example, in the Claisen rearrangement, the formation of a stable aromatic phenol product from the cyclohexadienone intermediate provides a strong thermodynamic driving force for the reaction. libretexts.orglibretexts.org

Reaction Type Kinetic Factors Thermodynamic Factors
Pd-Catalyzed Cross-CouplingFast oxidative addition of C-I bond; potential inhibition by iodide byproduct. nih.govacs.orgDriven by the formation of stable C-C or C-N bonds.
Acid-Catalyzed Ether CleavageFirst-order reaction; rate increases with acid concentration. mdpi.comFormation of stable phenols and alkyl halides.
Claisen RearrangementConcerted pericyclic mechanism; rate influenced by temperature. libretexts.orgorganic-chemistry.orgDriven by the rearomatization to a stable phenol. libretexts.orglibretexts.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic structure and properties of medium-sized organic molecules.

DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in 4-Iodo-1-methoxy-2-(pentyloxy)benzene by finding the minimum energy geometry. Functionals like B3LYP or M06-2X, paired with a suitable basis set such as 6-311+G(d,p), would be employed to optimize the molecular structure.

The calculations would reveal key geometric parameters. The benzene (B151609) ring is expected to be nearly planar, with the C-I, C-O (methoxy), and C-O (pentyloxy) bonds lying in or very close to the plane of the ring. The flexible pentyloxy chain, however, would have multiple low-energy conformations.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative Data)

ParameterPredicted Value (Å or °)Notes
C-I Bond Length~2.10 ÅTypical for iodinated aromatic rings.
C-O (methoxy) Bond Length~1.36 ÅCharacteristic of an aryl-methyl ether.
C-O (pentyloxy) Bond Length~1.37 ÅSimilar to the methoxy (B1213986) group.
C-C (aromatic) Bond Length~1.39 - 1.40 ÅStandard aromatic C-C bond length.
C-O-C (methoxy) Angle~117°Influenced by steric factors.
C-O-C (pentyloxy) Angle~118°Slightly larger due to the bulkier pentyl group.

Electronic structure analysis, including the distribution of electron density and molecular orbital shapes, would show the influence of the substituents. The methoxy and pentyloxy groups are electron-donating, increasing electron density on the aromatic ring, particularly at the ortho and para positions. The iodine atom acts as a weak deactivator due to its electronegativity but can also participate in halogen bonding. researchgate.net

DFT is instrumental in mapping the pathways of chemical reactions. A plausible reaction for this compound is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the iodide. masterorganicchemistry.combyjus.com This reaction is generally facilitated by electron-withdrawing groups, so the electron-donating alkoxy groups would make the reaction less favorable than in nitro-substituted analogues. byjus.com

To study this, DFT would be used to:

Optimize the structures of the reactants (this compound and a nucleophile, e.g., an amine).

Locate the transition state (TS) structure for the reaction. For an SNAr reaction, this could be a concerted process or involve a Meisenheimer complex intermediate. masterorganicchemistry.comnih.govnih.gov

Optimize the structure of the products.

The transition state is a critical point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. researchgate.net Its characterization is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. rsc.org

From the energies of the optimized reactants, transition state, and products, key thermodynamic and kinetic parameters can be calculated. researchgate.netnih.govresearchgate.net

Activation Energy (Ea) : The energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate.

Reaction Energy (ΔE) : The energy difference between the products and the reactants, indicating whether the reaction is exothermic (releases energy) or endothermic (requires energy).

Table 2: Illustrative DFT-Calculated Energies for a Hypothetical SNAr Reaction (e.g., with NH3)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.0
Products-5.0

These calculations would likely show a significant activation barrier, reflecting the electron-rich nature of the aromatic ring, which disfavors nucleophilic attack.

DFT calculations can accurately predict spectroscopic data, which is invaluable for structure verification.

NMR Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method is a standard DFT-based approach for predicting NMR chemical shifts (δ). nih.govresearchgate.net The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). Predictions would show distinct signals for the aromatic protons, the methoxy protons, and the protons of the pentyloxy chain. nmrdb.orgpurdue.edu

IR Spectroscopy : By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. These frequencies correspond to the stretching and bending modes of the chemical bonds. Characteristic peaks would include C-H stretches of the aromatic ring and alkyl chain, C-O ether stretches, and aromatic C=C stretches.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (Illustrative)

Atom(s)Predicted 1H Shift (ppm)Predicted 13C Shift (ppm)
Aromatic CH6.8 - 7.5114 - 125
C-I-~85
Methoxy (-OCH3)~3.8~56
Pentyloxy (-OCH2-)~4.0~70
Pentyloxy (-CH2-)1.3 - 1.822 - 30
Pentyloxy (-CH3)~0.9~14

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. acs.orgrsc.org For this compound, an MD simulation would be particularly useful for exploring the conformational flexibility of the pentyloxy chain. researchgate.netnih.gov

The simulation would involve placing the molecule in a box, often with a solvent, and solving Newton's equations of motion for every atom over numerous time steps. Analysis of the resulting trajectory would reveal:

The preferred dihedral angles of the pentyloxy chain.

The accessible range of conformations at a given temperature.

The dynamics of the interaction between the flexible tail and the rigid aromatic core.

It is expected that the pentyloxy chain would exhibit significant conformational freedom, with multiple rotamers being energetically accessible at room temperature. nih.gov

Theoretical Insights into Non-Covalent Interactions

Non-covalent interactions are crucial for understanding how molecules interact with each other in condensed phases. nih.gov For this compound, several types of non-covalent interactions are significant:

Halogen Bonding : The iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I bond. unimi.itethz.ch This allows it to act as a halogen bond donor, interacting favorably with Lewis bases (electron donors) like the oxygen or nitrogen atoms of other molecules. researchgate.netacs.org DFT calculations can quantify the strength of these interactions, which are typically in the range of 3-5 kcal/mol. researchgate.net

π-π Stacking : The electron-rich aromatic ring can interact with other aromatic systems through π-π stacking. nih.govacs.orgnih.govrsc.org These interactions, driven by a combination of electrostatic and dispersion forces, would influence the packing of the molecule in a solid or liquid state. The presence of both electron-donating (alkoxy) and halogen substituents would create a complex electrostatic surface on the ring, influencing the preferred geometry (e.g., parallel-displaced or T-shaped) of these interactions. rsc.org

Van der Waals Interactions : The flexible pentyloxy chain would primarily interact with neighboring molecules through weaker, non-specific van der Waals forces.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the reactivity of a chemical compound based on its molecular structure. nih.gov These models are built by finding a statistical correlation between a set of calculated molecular descriptors and an experimentally determined reactivity parameter. nih.gov

For this compound, a QSRR model could be developed to predict its reactivity in a specific type of reaction, for example, a cross-coupling reaction at the C-I bond. The first step in building such a model would be to define a training set of similar iodoaromatic compounds with known reaction rates.

Next, a variety of molecular descriptors would be calculated for each compound in the training set. These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing the connectivity of atoms.

Geometric: Related to the 3D structure of the molecule.

Quantum Chemical: Derived from quantum mechanical calculations, such as orbital energies (HOMO, LUMO), atomic charges, and electrostatic potential values.

Finally, a mathematical model is generated using statistical methods like multiple linear regression (MLR) or machine learning algorithms to establish a quantitative relationship between the descriptors and the reactivity. nih.gov Once validated, this QSRR model could be used to predict the reactivity of this compound and other related compounds without the need for experimental measurements. The development of robust QSRR models can significantly accelerate the discovery and optimization of chemical reactions. nih.gov

Advanced Applications and Future Research Trajectories

Role as Versatile Synthetic Intermediates

The true potential of 4-Iodo-1-methoxy-2-(pentyloxy)benzene lies in its utility as a versatile intermediate for the synthesis of more complex molecules. The carbon-iodine bond is a key functional group that allows for a wide range of chemical transformations, making this compound a valuable starting point for constructing intricate molecular frameworks.

Precursors for Multi-Substituted Aromatic and Heteroaromatic Scaffolds

The iodinated benzene (B151609) core of this compound is primed for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The reactivity of aryl iodides is typically high in these transformations, making the title compound an excellent substrate.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound (such as a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This method is widely used for the synthesis of polyolefins, styrenes, and substituted biphenyls. wikipedia.org The use of various boronic acids would allow for the introduction of a wide array of substituents at the 4-position of the benzene ring, leading to a diverse library of multi-substituted aromatic compounds. The general scheme for the Suzuki reaction involves the coupling of a halide with an organoboron species using a palladium catalyst and a base. wikipedia.org

Heck Coupling: In a Heck reaction, this compound could be reacted with an alkene in the presence of a palladium catalyst to form a substituted alkene. wikipedia.org This reaction is a powerful tool for the formation of carbon-carbon bonds and is used to create more complex molecular structures. wikipedia.orgthieme-connect.com The reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst results in a substituted alkene. wikipedia.org

Sonogashira Coupling: This coupling reaction would enable the formation of a carbon-carbon bond between the this compound and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnih.gov This is a highly effective method for the synthesis of arylalkynes, which are important precursors for many organic materials and pharmaceutical compounds. libretexts.org The reaction is typically carried out under mild conditions, which adds to its synthetic utility. wikipedia.org

Buchwald-Hartwig Amination: This cross-coupling reaction would allow for the formation of a carbon-nitrogen bond by reacting this compound with an amine in the presence of a palladium catalyst. This would provide a direct route to aniline (B41778) derivatives, which are prevalent in medicinal chemistry and materials science.

Through these and other cross-coupling reactions, this compound can serve as a scaffold upon which to build a vast array of multi-substituted aromatic and, by extension, heteroaromatic systems.

Building Blocks for Complex Organic Architectures (e.g., polycycles, macromolecules)

The ability to introduce new functionalities onto the this compound core opens up possibilities for the construction of larger, more complex organic architectures. By choosing appropriate coupling partners, chemists can design and synthesize intricate molecules with tailored properties.

For instance, by employing di-boronic acids or di-alkynes in Suzuki or Sonogashira coupling reactions, respectively, with two equivalents of this compound, it is possible to synthesize symmetrical macromolecules. Iterative coupling strategies could lead to the formation of well-defined oligomers and polymers with repeating units derived from the title compound. The pentyloxy and methoxy (B1213986) groups can influence the solubility and processing characteristics of these resulting macromolecules.

Furthermore, intramolecular versions of these cross-coupling reactions, following an initial intermolecular coupling, could be envisioned to create polycyclic aromatic hydrocarbons (PAHs) or other fused ring systems. The strategic placement of functional groups would guide the cyclization process, leading to rigid and planar structures with interesting electronic and photophysical properties.

Potential in Designing Functional Materials

The unique electronic and structural features of this compound and its derivatives suggest their potential utility in the field of materials science. The interplay between the electron-donating alkoxy groups and the potential for extended conjugation through the reactive iodo-position makes this scaffold attractive for the development of novel functional materials.

Precursors for Organic Electronic Materials

Derivatives of iodobenzene (B50100) are recognized as valuable precursors in the synthesis of materials for organic light-emitting diodes (OLEDs) and liquid crystals. The aromatic ring of iodobenzene can serve as a rigid core in the design of liquid crystal molecules. By introducing specific substituents through reactions at the iodo position, the molecular shape, size, and polarity can be fine-tuned. For example, the introduction of long-chain alkyl groups can enhance the flexibility of the molecules and improve the phase behavior of the resulting liquid crystals. colorado.edu

Similarly, in the context of OLEDs, the iodobenzene moiety can be a starting point for the synthesis of complex conjugated molecules that exhibit desirable luminescence and charge-transport properties. Palladium-catalyzed coupling reactions can be used to connect the this compound unit to other aromatic or heteroaromatic systems, thereby extending the π-conjugation. The methoxy and pentyloxy groups can help to tune the electronic properties and influence the solid-state packing of the final material, which are critical factors for efficient OLED performance.

Components in Self-Assembled Systems

The structure of this compound contains several features that could promote self-assembly into ordered supramolecular structures. The presence of a polarizable iodine atom allows for the formation of halogen bonds, which are non-covalent interactions between the iodine and an electron donor.

Additionally, the aromatic ring can participate in π-π stacking interactions, while the alkoxy chains can engage in van der Waals interactions. This combination of non-covalent forces could be exploited to direct the assembly of these molecules into well-defined one-, two-, or three-dimensional architectures. The study of similar molecules, such as 1-Iodo-4-methoxy-2-nitrobenzene, has shown the formation of zigzag chains and layered structures through intermolecular I···O interactions and π–π stacking. manac-inc.co.jp Such self-assembled systems are of great interest for applications in areas like crystal engineering, and the development of "smart" materials.

Development of Novel Catalytic Transformations

Beyond being a substrate in catalytic reactions, this compound and its derivatives could also play a role in the development of new catalytic systems. The iodination of aromatic compounds can be achieved using catalytic methods, and the reverse reaction, de-iodination, can also be of synthetic importance. manac-inc.co.jp

There is potential for this compound to be a part of novel catalytic cycles. For example, the carbon-iodine bond could undergo oxidative addition to a metal center, a key step in many catalytic processes. Research into the catalytic activation of such C-I bonds could lead to new synthetic methodologies.

Furthermore, the title compound could be chemically modified to act as a ligand for a catalytically active metal. The introduction of a coordinating group, for example, by replacing the iodo-substituent with a phosphine (B1218219) or a nitrogen-containing heterocycle, would transform the molecule into a ligand. The pentyloxy and methoxy groups could then serve to modulate the steric and electronic properties of the resulting catalyst, potentially leading to improved activity, selectivity, or stability in a given chemical transformation. The exploration of such derivatives as ligands in catalysis represents a promising avenue for future research.

Exploiting the Reactivity of the Aryl Iodide for Chemo- and Regioselective Transformations

The carbon-iodine bond in this compound is the most reactive site for a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the selective introduction of a wide range of substituents at the C-4 position of the benzene ring. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in common cross-coupling reactions, often proceeding under milder conditions with lower catalyst loadings. nih.govacs.org

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerResulting BondPotential Catalyst
Suzuki CouplingOrganoboron ReagentsC-CPalladium-based catalysts
Sonogashira CouplingTerminal AlkynesC-C (alkynyl)Palladium/Copper catalysts nih.gov
Heck CouplingAlkenesC-C (alkenyl)Palladium-based catalysts
Buchwald-Hartwig AminationAminesC-NPalladium-based catalysts nih.govacs.org
Stille CouplingOrganotin ReagentsC-CPalladium-based catalysts acs.org
C-O CouplingAlcohols/PhenolsC-OGold- or Copper-based catalysts chemistryviews.org

The presence of the electron-donating methoxy and pentyloxy groups can influence the electronic properties of the aryl iodide, potentially affecting the rates and efficiencies of these cross-coupling reactions. Future research could focus on optimizing reaction conditions to achieve high yields and selectivities in the synthesis of novel, highly substituted benzene derivatives. nagoya-u.ac.jp For instance, visible-light-induced cross-coupling reactions of aryl iodides with various partners are emerging as a milder and more sustainable alternative to traditional transition-metal-catalyzed methods. nih.gov

Investigations into Dual-Functionalization Strategies

The structure of this compound presents intriguing possibilities for dual-functionalization, where two different functional groups are introduced in a controlled manner. One approach involves a sequential cross-coupling strategy. The initial functionalization would occur at the highly reactive C-I bond. Subsequent to this transformation, a second functionalization could be directed to one of the other positions on the benzene ring, potentially through C-H activation. acs.orgethz.chresearchgate.net

Another avenue for dual-functionalization involves the cleavage of one of the ether linkages. The methoxy and pentyloxy groups, while generally stable, can be cleaved under specific conditions to yield a phenolic hydroxyl group. acs.orgresearchgate.netncsu.eduresearchgate.net This newly formed hydroxyl group can then be used as a handle for further functionalization, such as esterification or etherification, in addition to transformations at the C-I bond. The selective cleavage of one ether over the other would be a significant challenge but would offer a powerful tool for creating complex, unsymmetrically substituted aromatic compounds. Research into regioselective C-H activation on such electron-rich aromatic systems is a burgeoning field with significant potential. rsc.org

Sustainable Chemical Synthesis Initiatives

The principles of green chemistry are increasingly guiding the development of new synthetic routes and the selection of starting materials. For a molecule like this compound, these principles can be applied to both its synthesis and its use as a building block.

Exploration of Renewable Feedstocks

The aromatic core of this compound is a substituted phenol (B47542) derivative. Lignin (B12514952), a major component of lignocellulosic biomass, is the largest natural source of aromatic compounds and represents a promising renewable feedstock for the chemical industry. acs.orgnih.govacs.orgosti.govnih.gov Lignin is a complex polymer composed of substituted phenylpropane units, including those with methoxy groups.

Table 2: Potential Lignin-Derived Platform Chemicals for Synthesis

Platform ChemicalDerivable From LigninPotential Transformation to Precursors
VanillinYes acs.orgnih.govDemethylation, etherification, iodination
SyringaldehydeYes nih.govDemethylation, etherification, iodination
p-Hydroxybenzoic acidYes acs.orgnih.govEtherification, iodination
Guaiacol (B22219)YesPentyloxy etherification, iodination

Future research could focus on developing efficient catalytic or biocatalytic methods to depolymerize lignin into valuable aromatic platform chemicals that can then be converted into this compound or its precursors. nih.govacs.orgosti.gov This would represent a significant step towards a more sustainable chemical industry by reducing the reliance on fossil fuel-based starting materials.

Minimization of Waste and Energy Consumption

The fine chemical and pharmaceutical industries are often associated with high E-Factors (kilograms of waste per kilogram of product) and Process Mass Intensity (PMI). chemanager-online.comsyrris.comrsc.orgmdpi.comresearchgate.net The synthesis of a multi-functionalized molecule like this compound provides an opportunity to implement green chemistry principles to minimize waste and energy consumption.

Key strategies include:

Catalysis: Utilizing highly efficient and recyclable catalysts for the synthetic steps can significantly reduce waste. nih.gov

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields, reduced reaction times, and minimized solvent usage compared to batch processes. syrris.com

Future research should focus on developing a synthetic route to this compound that incorporates these principles, aiming for a low E-Factor and PMI.

Addressing Current Challenges and Emerging Opportunities in Aryl Chemistry

The chemistry of polysubstituted aromatic compounds is both challenging and rich with opportunity. The synthesis of molecules like this compound with complete control over the substitution pattern is a significant synthetic challenge. nagoya-u.ac.jpjst.go.jp

One of the major hurdles is achieving high regioselectivity in the functionalization of already substituted benzene rings. libretexts.org The directing effects of the existing substituents can lead to mixtures of isomers, which are often difficult to separate. The development of novel catalytic systems that can override these innate directing effects and achieve selective C-H functionalization at a desired position is a major area of current research. acs.orgnih.govrsc.orgacs.org

The presence of multiple functional groups that may be sensitive to the same reaction conditions presents another challenge. Chemoselective reactions that target one functional group while leaving others intact are highly desirable. nih.govnih.gov For this compound, this means developing methods to, for example, perform a cross-coupling reaction at the C-I bond without cleaving the ether linkages.

Emerging opportunities in this field lie in the development of programmed or sequential synthetic strategies that allow for the controlled, step-wise introduction of different functional groups onto the aromatic ring. nagoya-u.ac.jp Furthermore, the application of computational tools to predict reactivity and selectivity can accelerate the development of new synthetic methods. The unique electronic and steric environment of this compound makes it an excellent candidate for exploring and pushing the boundaries of modern synthetic aryl chemistry.

Q & A

Q. What are the common synthetic routes for 4-Iodo-1-methoxy-2-(pentyloxy)benzene, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Methoxy and pentyloxy introduction : Starting with hydroquinone derivatives, alkylation or Williamson ether synthesis can introduce the methoxy and pentyloxy groups.

Regioselective iodination : Electrophilic iodination (e.g., using I₂ with HNO₃/H₂SO₄ or N-iodosuccinimide) targets the para position relative to the methoxy group.
Optimization Strategies :

  • Use protecting groups (e.g., acetyl) to prevent over-iodination.
  • Monitor temperature (0–25°C) to control reaction kinetics.
  • Employ polar aprotic solvents (e.g., DMF) to enhance iodination efficiency.
    Safety Note : Iodination reactions require strict control of waste disposal due to halogenated byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data discrepancies be resolved?

Methodological Answer :

  • ¹H/¹³C NMR : Key for identifying methoxy (-OCH₃, δ ~3.3–3.8 ppm) and pentyloxy (-OCH₂-, δ ~1.2–1.6 ppm) groups. Iodo substituents deshield adjacent protons (δ ~7.0–8.0 ppm).
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 344.04 (C₁₂H₁₇IO₂).
  • IR Spectroscopy : Detects ether C-O stretches (~1200 cm⁻¹).
    Resolving Discrepancies :
  • Overlapping NMR signals can be resolved using 2D techniques (COSY, HSQC).
  • Cross-validate crystallographic data (via SHELXL refinement) with spectroscopic results .

Advanced Research Questions

Q. How does the electronic environment of the iodine substituent influence reactivity in cross-coupling reactions?

Methodological Answer : The iodine atom’s strong electron-withdrawing effect activates the benzene ring for nucleophilic aromatic substitution or transition metal-catalyzed couplings (e.g., Suzuki-Miyaura). Experimental Validation :

  • Kinetic Studies : Compare reaction rates with non-iodinated analogs.
  • DFT Calculations : Analyze charge distribution and frontier molecular orbitals to predict reactive sites.
  • Catalytic Screening : Test Pd(0)/Pd(II) catalysts with varying ligands (e.g., SPhos, Xantphos) to optimize coupling efficiency .

Q. What strategies resolve crystallographic data inconsistencies during structural determination?

Methodological Answer : Common issues include twinning or poor diffraction quality. Approaches :

  • High-Resolution Data Collection : Use synchrotron radiation for small crystals (<0.1 mm).
  • Twinning Refinement : SHELXL’s TWIN/BASF commands model twin domains.
  • Validation Tools : Check R-factor convergence (<5%) and residual electron density maps.
    Case Study : For 4-Iodo analogs, anisotropic displacement parameters (ADPs) refine iodine’s thermal motion, improving model accuracy .

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